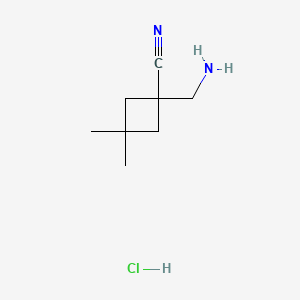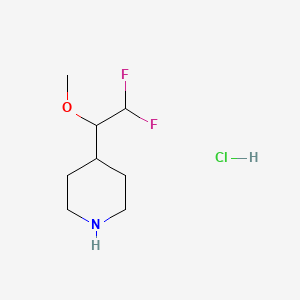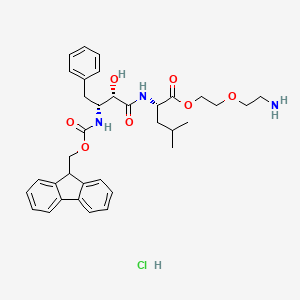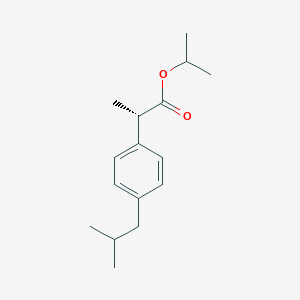
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride typically involves the reaction of 3,3-dimethylcyclobutanone with an aminomethylating agent such as formaldehyde and ammonium chloride under acidic conditions. The nitrile group can be introduced through a subsequent reaction with a cyanating agent like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be employed.
Major Products
The major products formed from these reactions include oximes, primary amines, and substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride
- 1-(Aminomethyl)-2,2-dimethylcyclopropane-1-carbonitrile hydrochloride
- Aminomethyl propanol
Uniqueness
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride is unique due to its cyclobutane ring structure, which imparts rigidity and distinct steric properties. This makes it a valuable scaffold in the design of molecules with specific spatial configurations and biological activities.
Propiedades
Número CAS |
2913280-08-5 |
|---|---|
Fórmula molecular |
C8H15ClN2 |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c1-7(2)3-8(4-7,5-9)6-10;/h3-5,9H2,1-2H3;1H |
Clave InChI |
CWWZGAUMPDMPDG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(CN)C#N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)

![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)

![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)




![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)
